molecular formula C10H17ClN2O2 B2872040 4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one CAS No. 2411260-65-4

4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one

Cat. No.: B2872040
CAS No.: 2411260-65-4
M. Wt: 232.71
InChI Key: GEKSCSRMKGWUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloroacetyl group, a methyl group, and a propyl group attached to a piperazin-2-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one typically involves the acylation of a piperazine derivative. One common method is the reaction of 3-methyl-3-propylpiperazin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form amides or thioesters.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Amides and Thioesters: Formed from substitution reactions.

    N-oxides: Formed from oxidation reactions.

    Dechlorinated Derivatives: Formed from reduction reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with receptors or ion channels, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one is unique due to the specific combination of the chloroacetyl, methyl, and propyl groups on the piperazin-2-one ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-(2-chloroacetyl)-3-methyl-3-propylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-3-4-10(2)9(15)12-5-6-13(10)8(14)7-11/h3-7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKSCSRMKGWUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NCCN1C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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